6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

Catalog No.
S11596049
CAS No.
M.F
C19H17N5O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]tria...

Product Name

6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-11-6-5-7-13(10-11)21-19-23-17(22-18(20)24-19)16-12(2)14-8-3-4-9-15(14)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)

InChI Key

HFRAQUQLSKDGPJ-UHFFFAOYSA-N

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C

The compound 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic molecule featuring a benzofuran moiety and a triazine core. This compound is characterized by its unique structural components, which include a benzofuran ring substituted at the 3-position with a methyl group, and a triazine ring that is further substituted with an N-m-tolyl group and two amine functional groups at the 2 and 4 positions. The combination of these structural features contributes to its potential biological activity and applications in medicinal chemistry.

Involving this compound are primarily centered around its functional groups. The amine groups can participate in nucleophilic substitution reactions, while the triazine ring can undergo electrophilic aromatic substitution due to its electron-deficient nature. Furthermore, the benzofuran moiety may engage in various electrophilic reactions owing to its aromatic character. These properties make the compound a candidate for further derivatization to enhance its biological activity or modify its physicochemical properties.

Preliminary studies suggest that 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine exhibits notable biological activities, particularly in the realm of anticancer and antimicrobial properties. The presence of the triazine moiety is often associated with anti-cancer activity due to its ability to interact with various biological targets. Additionally, compounds containing benzofuran structures have been reported to possess anti-inflammatory and antioxidant activities, which may contribute to their therapeutic potential.

The synthesis of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine typically involves multi-step synthetic routes. One common approach includes:

  • Formation of the Triazine Core: Starting from appropriate precursors like cyanuric chloride or similar compounds.
  • Benzofuran Synthesis: Utilizing methods such as cyclization reactions involving phenolic compounds and carbonyl sources.
  • Substitution Reactions: Introducing the N-m-tolyl group through nucleophilic substitution or coupling reactions.

These steps may require optimization for yield and purity, often employing techniques such as chromatography for purification.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new anticancer agents or antimicrobial drugs.
  • Material Science: Due to its unique electronic properties, it may be explored for use in organic electronics or photonic materials.
  • Research: As a probe in biological studies to understand specific cellular mechanisms or pathways.

Interaction studies are crucial for understanding how 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Investigating the effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies: Analyzing pathways affected by the compound using molecular biology techniques.

Several compounds share structural similarities with 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine, particularly those containing benzofuran or triazine moieties. Some notable examples include:

Compound NameStructural FeaturesBiological Activity
5-(3-Methyl-benzofuran-2-yl)-1H-pyrazolePyrazole instead of triazineAntimicrobial
6-(benzofuran-2-yl)-N,N-dimethyltriazineDimethyl substitution on triazineAnticancer
7-hydroxybenzofuran derivativesHydroxylated benzofuran derivativesAnti-inflammatory

Uniqueness

The uniqueness of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine lies in its specific combination of functional groups and structural motifs that may offer enhanced selectivity towards certain biological targets compared to similar compounds. Its dual amine functionality combined with the aromatic systems provides distinct interaction profiles that can be exploited in drug design.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.14331018 g/mol

Monoisotopic Mass

331.14331018 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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